1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine
Brand Name: Vulcanchem
CAS No.: 918482-02-7
VCID: VC16933955
InChI: InChI=1S/C21H28N2/c1-18-7-6-8-19(2)21(18)17-23-15-13-22(14-16-23)12-11-20-9-4-3-5-10-20/h3-10H,11-17H2,1-2H3
SMILES:
Molecular Formula: C21H28N2
Molecular Weight: 308.5 g/mol

1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine

CAS No.: 918482-02-7

Cat. No.: VC16933955

Molecular Formula: C21H28N2

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine - 918482-02-7

Specification

CAS No. 918482-02-7
Molecular Formula C21H28N2
Molecular Weight 308.5 g/mol
IUPAC Name 1-[(2,6-dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine
Standard InChI InChI=1S/C21H28N2/c1-18-7-6-8-19(2)21(18)17-23-15-13-22(14-16-23)12-11-20-9-4-3-5-10-20/h3-10H,11-17H2,1-2H3
Standard InChI Key USTWKXNSWXJFFW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)CN2CCN(CC2)CCC3=CC=CC=C3

Introduction

1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine is a complex organic compound featuring a piperazine ring substituted with both a 2,6-dimethylphenyl group and a 2-phenylethyl group. This compound has a molecular weight of approximately 308.469 g/mol and exhibits significant potential for biological activity, particularly in neuropharmacology. Its structure suggests interactions with neurotransmitter systems, including serotonin and dopamine receptors, which are crucial for mood regulation and neurological functions.

Synthesis and Reactivity

The synthesis of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine typically involves multiple steps, although specific synthesis pathways are not detailed in available literature. The reactivity of this compound primarily involves nucleophilic substitutions typical of piperazine derivatives, which can be utilized to modify the compound for various applications in pharmaceuticals and materials science.

Biological Activity and Potential Applications

Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects, suggesting that 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine may have similar potential. Its structure suggests possible interactions with serotonin and dopamine receptors, which are pivotal in mood regulation and neurological functions. Further investigations into its binding affinities and efficacy compared to other known compounds are necessary for elucidating its therapeutic potential.

ReceptorPotential Interaction
Serotonin (5-HT)Possible interaction, contributing to mood regulation.
Dopamine (D2)Potential interaction, influencing neurological functions.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine, including:

  • 1-(2,6-Dimethylphenyl)piperazine: Contains a similar piperazine core but lacks the 2-phenylethyl substitution.

  • 1-(4-Fluorophenyl)piperazine: Features a fluorine substitution on the phenyl ring.

  • 1-(Phenyl)piperazine: Has a simpler phenyl substitution without an ethylene group.

  • N,N-Diethylpiperazine: Exhibits a different substitution pattern on nitrogen atoms.

CompoundMolecular FormulaNotable Features
1-(2,6-Dimethylphenyl)piperazineNot specifiedSimilar piperazine core.
1-(4-Fluorophenyl)piperazineNot specifiedFluorine substitution on phenyl ring.
1-(Phenyl)piperazineNot specifiedSimpler phenyl substitution.
N,N-DiethylpiperazineNot specifiedDifferent nitrogen substitution.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator